Ethyl 3-methyl-1H-pyrrole-1-carboxylate Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17261112
InChI: InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

Ethyl 3-methyl-1H-pyrrole-1-carboxylate

CAS No.:

Cat. No.: VC17261112

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-1H-pyrrole-1-carboxylate -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name ethyl 3-methylpyrrole-1-carboxylate
Standard InChI InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3
Standard InChI Key HBHOCWIUYPCALX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1C=CC(=C1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrole ring (C4H4N\text{C}_4\text{H}_4\text{N}) with a methyl group at the 3-position and an ethyl ester (-COOCH2_2CH3_3) at the 1-position . The aromaticity of the pyrrole ring is partially maintained despite the electron-withdrawing ester group, which influences its reactivity in electrophilic substitution reactions .

Key Structural Features:

  • Molecular Formula: C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2

  • Molecular Weight: 153.18 g/mol

  • CAS Registry Number: 3284-47-7

  • Storage Conditions: Ambient temperature in inert atmospheres .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. For instance, the 1H^1\text{H}-NMR spectrum of ethyl 3-methyl-1H-pyrrole-1-carboxylate exhibits distinct signals for the methyl group (δ ~2.41 ppm) and ethyl ester protons (δ ~1.30–4.20 ppm) . Infrared (IR) spectroscopy reveals characteristic carbonyl (C=O) stretching vibrations at ~1700 cm1^{-1} .

Synthetic Methodologies

Conventional Synthesis Routes

Ethyl 3-methyl-1H-pyrrole-1-carboxylate is typically synthesized via Friedel-Crafts acylation or esterification of pyrrole derivatives. A practical method involves the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using NN-chlorosuccinimide (NCS) in dichloromethane, yielding the target compound in 61% isolated yield after crystallization .

Representative Reaction Scheme:

  • Friedel-Crafts Acylation:

    Pyrrole-2-carbaldehyde+Trichloroacetyl chloride2-Trichloroacetyl-5-methyl-1H-pyrrole\text{Pyrrole-2-carbaldehyde} + \text{Trichloroacetyl chloride} \rightarrow \text{2-Trichloroacetyl-5-methyl-1H-pyrrole}
  • Chlorination:

    2-Trichloroacetyl-5-methyl-1H-pyrrole+NCSEthyl 3-methyl-1H-pyrrole-1-carboxylate\text{2-Trichloroacetyl-5-methyl-1H-pyrrole} + \text{NCS} \rightarrow \text{Ethyl 3-methyl-1H-pyrrole-1-carboxylate}

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and yield. For example, a 1 g-scale reaction using acetonitrile and acetic acid as solvents achieves >90% conversion under mild conditions (0°C) .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a key intermediate in developing bacterial DNA gyrase inhibitors. Structural modifications at the 3-methyl and 1-carboxylate positions yield nanomolar-potency compounds against Staphylococcus aureus and Escherichia coli .

Bioactivity Highlights:

  • DNA Gyrase Inhibition: IC50_{50} values ranging from 12–45 nM for halogenated derivatives .

  • Antimicrobial Activity: MIC values of 0.5–2 µg/mL against drug-resistant strains .

Agrochemical Development

The compound’s reactivity enables its use in synthesizing herbicides and fungicides. For instance, coupling with thiourea derivatives produces compounds with broad-spectrum antifungal activity .

Comparative Analysis with Analogous Pyrrole Derivatives

The substitution pattern on the pyrrole ring significantly impacts physicochemical and biological properties. The table below compares ethyl 3-methyl-1H-pyrrole-1-carboxylate with structurally related compounds:

Compound NameStructural DifferencesKey Properties
Ethyl 4-methyl-1H-pyrrole-3-carboxylateMethyl at 4-position, ester at 3-positionReduced aromaticity; lower thermal stability
Ethyl 2-methyl-1H-pyrrole-3-carboxylateMethyl at 2-positionEnhanced electrophilic substitution reactivity
Ethyl 5-methyl-1H-pyrrole-2-carboxylateMethyl at 5-positionHigher solubility in polar solvents

Challenges and Future Directions

Synthetic Optimization

Current methods face limitations in regioselectivity during halogenation. Advanced catalytic systems, such as palladium-mediated cross-coupling, could improve yield and selectivity .

Unexplored Biological Targets

While the compound’s antimicrobial properties are well-documented, its potential as an anticancer or anti-inflammatory agent remains underexplored. Computational docking studies suggest affinity for kinase targets like EGFR and VEGFR .

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